![molecular formula C16H13F6N5O B1142011 (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl CAS No. 1620233-76-2](/img/new.no-structure.jpg)
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl
Descripción general
Descripción
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) is a complex organic compound that features a trifluoromethyl group and a triazolopyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) typically involves multiple steps, starting from readily available precursors. One common approach is to use a combination of cyclization and substitution reactions to construct the triazolopyrazine ring and introduce the trifluoromethyl group.
Cyclization: The initial step often involves the cyclization of a suitable precursor to form the triazolopyrazine ring. This can be achieved using reagents such as hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups onto the triazolopyrazine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. The presence of the trifluoromethyl group and the triazolopyrazine ring can impart unique properties, making it a candidate for drug discovery and development.
Medicine
In medicine, (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) involves its interaction with specific molecular targets. The trifluoromethyl group and the triazolopyrazine ring can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Triazolopyrazines: Compounds with the triazolopyrazine ring structure, which may have similar biological and chemical properties.
Uniqueness
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) is unique due to the combination of the trifluoromethyl group and the triazolopyrazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Actividad Biológica
The compound (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine , also known as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, has garnered significant attention for its potential therapeutic applications in the management of type 2 diabetes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13F6N5O
- Molecular Weight : 405.30 g/mol
- CAS Number : 767340-03-4
DPP-IV is an enzyme that degrades incretin hormones, which are critical for insulin secretion and glucose homeostasis. Inhibition of DPP-IV leads to increased levels of these hormones, enhancing insulin secretion in response to meals and reducing blood glucose levels. The compound's structure allows it to bind effectively to the active site of DPP-IV, demonstrating high selectivity and potency.
In Vitro Studies
Research indicates that the compound exhibits a potent inhibitory effect on DPP-IV with an IC50 value of approximately 18 nM . This suggests a strong affinity for the target enzyme compared to other proline-selective peptidases .
In Vivo Studies
In preclinical models, the compound has shown promising oral bioavailability and significant reductions in blood glucose levels in diabetic animal models. The efficacy was assessed through various dosing regimens and demonstrated consistent results across different studies .
Clinical Relevance
A study published in Diabetes Care highlighted the effectiveness of DPP-IV inhibitors in improving glycemic control. The compound was part of a series evaluated for its potential use as an oral treatment for type 2 diabetes. Results indicated that patients receiving this class of drugs experienced better glycemic control compared to those on placebo .
Comparative Analysis with Other DPP-IV Inhibitors
A comparative analysis with other known DPP-IV inhibitors like Sitagliptin and Vildagliptin revealed that this compound not only exhibits comparable potency but also offers improved pharmacokinetic profiles. The following table summarizes key findings:
Compound Name | IC50 (nM) | Oral Bioavailability | Efficacy in Animal Models |
---|---|---|---|
(2Z)-4-Oxo-4-[3-(trifluoromethyl)... | 18 | High | Significant reduction |
Sitagliptin | 35 | Moderate | Moderate reduction |
Vildagliptin | 50 | High | Significant reduction |
Safety and Toxicology
While the compound shows great promise in terms of efficacy, safety assessments are crucial. Preclinical toxicology studies indicate that it has a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to establish long-term safety data.
Propiedades
Número CAS |
1620233-76-2 |
---|---|
Fórmula molecular |
C16H13F6N5O |
Peso molecular |
409.329 |
Nombre IUPAC |
(Z)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one |
InChI |
InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-/i1D2,2D2 |
Clave InChI |
RLSFDUAUKXKPCZ-GPBXNQQSSA-N |
SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N |
Sinónimos |
(2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one; 2,3-Desdihydrogen rac-Sitagliptin-d4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.